(2-(Methyl((1-(methyl(3-(((methylglycyl)oxy)methyl)pyridin-2-yl)amino)ethoxy)carbonyl)amino)pyridin-3-yl)methyl methylglycinate
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Overview
Description
The compound (2-(Methyl((1-(methyl(3-(((methylglycyl)oxy)methyl)pyridin-2-yl)amino)ethoxy)carbonyl)amino)pyridin-3-yl)methyl methylglycinate is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by its intricate structure, which includes multiple functional groups such as pyridine rings, methylglycinate moieties, and ether linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Methyl((1-(methyl(3-(((methylglycyl)oxy)methyl)pyridin-2-yl)amino)ethoxy)carbonyl)amino)pyridin-3-yl)methyl methylglycinate involves several steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:
Formation of the Pyridine Ring: The initial step involves the synthesis of the pyridine ring, which can be achieved through various methods such as the Hantzsch pyridine synthesis.
Introduction of the Methylglycinate Moiety: The methylglycinate group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by the methylglycinate.
Ether Linkage Formation: The ether linkage is formed by reacting the intermediate with an appropriate alkylating agent under basic conditions.
Final Assembly: The final step involves the coupling of the various intermediates to form the target compound. This step may require the use of coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2-(Methyl((1-(methyl(3-(((methylglycyl)oxy)methyl)pyridin-2-yl)amino)ethoxy)carbonyl)amino)pyridin-3-yl)methyl methylglycinate: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2-(Methyl((1-(methyl(3-(((methylglycyl)oxy)methyl)pyridin-2-yl)amino)ethoxy)carbonyl)amino)pyridin-3-yl)methyl methylglycinate: has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving pyridine-containing molecules.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-(Methyl((1-(methyl(3-(((methylglycyl)oxy)methyl)pyridin-2-yl)amino)ethoxy)carbonyl)amino)pyridin-3-yl)methyl methylglycinate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Properties
Molecular Formula |
C23H32N6O6 |
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Molecular Weight |
488.5 g/mol |
IUPAC Name |
[2-[methyl-[1-[methyl-[3-[[2-(methylamino)acetyl]oxymethyl]pyridin-2-yl]carbamoyl]oxyethyl]amino]pyridin-3-yl]methyl 2-(methylamino)acetate |
InChI |
InChI=1S/C23H32N6O6/c1-16(28(4)21-17(8-6-10-26-21)14-33-19(30)12-24-2)35-23(32)29(5)22-18(9-7-11-27-22)15-34-20(31)13-25-3/h6-11,16,24-25H,12-15H2,1-5H3 |
InChI Key |
MZNVXMGNVLPINN-UHFFFAOYSA-N |
Canonical SMILES |
CC(N(C)C1=C(C=CC=N1)COC(=O)CNC)OC(=O)N(C)C2=C(C=CC=N2)COC(=O)CNC |
Origin of Product |
United States |
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